molecular formula C18H17BrN2O5S B15062602 ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B15062602
M. Wt: 453.3 g/mol
InChI Key: SLMBYXJHPNBAFG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, a tosyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-c]pyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Addition of the Tosyl Group: The tosyl group is added through a tosylation reaction, using tosyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol and a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Tosylation: Tosyl chloride in the presence of pyridine.

    Esterification: Ethanol and sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and tosyl group can interact with the active sites of enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Similar structure but lacks the bromine atom.

    Ethyl 4-chloro-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the bromine atom, tosyl group, and ethyl ester makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C18H17BrN2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 4-bromo-6-methyl-1-(4-methylphenyl)sulfonyl-7-oxopyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C18H17BrN2O5S/c1-4-26-18(23)15-9-13-14(19)10-20(3)17(22)16(13)21(15)27(24,25)12-7-5-11(2)6-8-12/h5-10H,4H2,1-3H3

InChI Key

SLMBYXJHPNBAFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N(C=C2Br)C

Origin of Product

United States

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